

Spectroscopic data interpretation for 8-phenyloctanoic acid (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 8-Phenyloctanoic acid

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Spectroscopic Data Interpretation for 8-Phenyloctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **8-phenyloctanoic acid**, a molecule of interest in various research and development sectors. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to offer a comprehensive reference for the structural elucidation and characterization of this long-chain fatty acid.

Data Presentation

The spectroscopic data for **8-phenyloctanoic acid** ($C_{14}H_{20}O_2$) are summarized in the tables below. It is important to note that while the Mass Spectrometry data is based on experimental findings from the NIST Mass Spectrometry Data Center, the 1H and ^{13}C NMR data are predicted values generated by computational models, as experimental spectra for this specific compound are not readily available in public databases. The IR data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 1: Predicted 1H NMR Spectroscopic Data for **8-Phenyloctanoic Acid**

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
H-a (Ar-H, ortho)	7.29	d	2H
H-b (Ar-H, meta)	7.20	t	2H
H-c (Ar-H, para)	7.11	t	1H
H-d (-CH ₂ -Ph)	2.61	t	2H
H-e (-CH ₂ -COOH)	2.35	t	2H
H-f to H-j (Aliphatic -CH ₂ -)	1.29 - 1.65	m	10H
H-k (-COOH)	12.0 (approx.)	br s	1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for **8-Phenoctanoic Acid**

Carbon	Predicted Chemical Shift (ppm)
C-1 (C=O)	179.5
C-2 (-CH ₂ -COOH)	34.1
C-3 to C-7 (Aliphatic -CH ₂)	24.7 - 31.5
C-8 (-CH ₂ -Ph)	36.0
C-9 (Ar-C, ipso)	142.8
C-10 (Ar-C, ortho)	128.5
C-11 (Ar-C, meta)	128.3
C-12 (Ar-C, para)	125.6

Table 3: Expected FT-IR Absorption Bands for **8-Phenoctanoic Acid**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Vibration
O-H (Carboxylic Acid)	3300 - 2500	Strong, Broad	Stretching
C-H (Aromatic)	3100 - 3000	Medium	Stretching
C-H (Aliphatic)	3000 - 2850	Strong	Stretching
C=O (Carboxylic Acid)	1710	Strong	Stretching
C=C (Aromatic)	1600, 1495, 1450	Medium to Weak	Stretching
C-O (Carboxylic Acid)	1300 - 1200	Strong	Stretching
O-H (Carboxylic Acid)	950 - 910	Medium, Broad	Bending
C-H (Aromatic)	770 - 730 and 720 - 680	Strong	Out-of-plane Bending

Table 4: Mass Spectrometry Data for **8-Phenyloctanoic Acid**

m/z	Relative Intensity	Proposed Fragment
220	Low	[M] ⁺ (Molecular Ion)
92	Moderate	[C ₇ H ₈] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
41	Moderate	[C ₃ H ₅] ⁺

Spectroscopic Interpretation

¹H NMR Spectrum

The predicted ¹H NMR spectrum of **8-phenyloctanoic acid** shows distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons. The aromatic protons are expected in the downfield region (7.11-7.29 ppm), with the ortho-protons (H-a) being the most deshielded. The benzylic protons (H-d) and the protons alpha to the carboxyl group (H-e) are also shifted downfield due to the electron-withdrawing effects of the phenyl and carboxyl groups.

groups, respectively. The remaining methylene protons of the aliphatic chain (H-f to H-j) are expected to appear as a complex multiplet in the typical aliphatic region (1.29-1.65 ppm). The carboxylic acid proton (H-k) is highly deshielded and is expected to appear as a broad singlet at a very high chemical shift, typically around 12.0 ppm.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is consistent with the structure of **8-phenyloctanoic acid**. The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded, appearing at approximately 179.5 ppm. The aromatic carbons (C-9 to C-12) are observed in the 125-143 ppm range. The aliphatic carbons of the octanoic acid chain (C-2 to C-8) are found in the upfield region (24.7-36.0 ppm).

Infrared (IR) Spectrum

The IR spectrum of **8-phenyloctanoic acid** is expected to be dominated by the characteristic absorptions of the carboxylic acid and the phenyl group. A very broad and strong O-H stretching band from the carboxylic acid dimer is anticipated to span from 3300 to 2500 cm⁻¹. A strong and sharp C=O stretching absorption around 1710 cm⁻¹ is also a key indicator of the carboxylic acid functionality. The presence of the phenyl group will be confirmed by aromatic C-H stretches just above 3000 cm⁻¹, C=C stretching bands in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending bands in the 770-680 cm⁻¹ range, indicative of a monosubstituted benzene ring. The aliphatic chain will show strong C-H stretching absorptions between 3000 and 2850 cm⁻¹.

Mass Spectrum

The electron ionization (EI) mass spectrum of **8-phenyloctanoic acid** is characterized by significant fragmentation. The molecular ion peak ([M]⁺) at m/z 220 is expected to be of low intensity. The most prominent fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the formation of the highly stable tropylidium ion at m/z 91, which is often the base peak.^[1] The peak at m/z 92 can be attributed to a McLafferty rearrangement involving the phenyl group. Other significant fragments arise from the cleavage of the aliphatic chain.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **8-phenyloctanoic acid** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ^1H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ^{13}C NMR, a larger number of scans (1024 or more) with a longer relaxation delay (5-10 seconds) is required to obtain a good signal-to-noise ratio, especially for the quaternary carbons. Proton decoupling is used to simplify the ^{13}C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

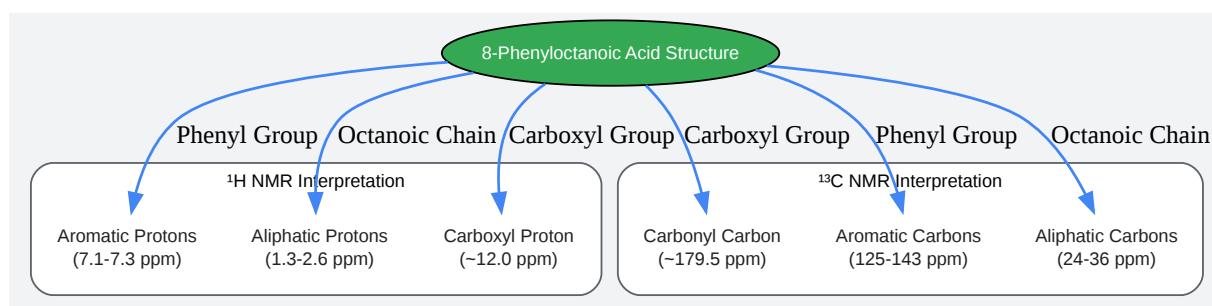
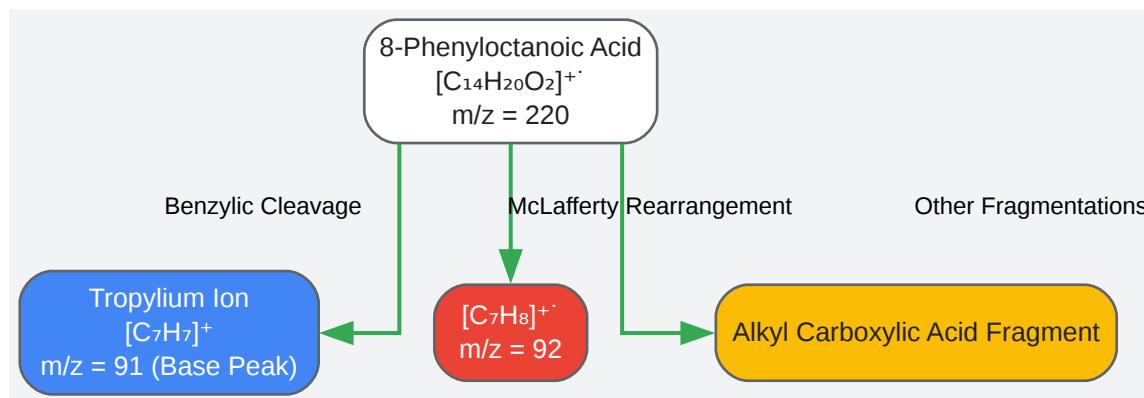
The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid **8-phenyloctanoic acid** is dissolved in a volatile solvent such as dichloromethane. A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then mounted in the spectrometer, and the spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of **8-phenyloctanoic acid** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

Visualization of Key Processes

The following diagrams illustrate the primary fragmentation pathway in the mass spectrum of **8-phenyloctanoic acid** and the logical relationships for interpreting its NMR spectra.



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References

- 1. 8-Phenoctanoic acid | C₁₄H₂₀O₂ | CID 520273 - PubChem [pubchem.ncbi.nlm.nih.gov]
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